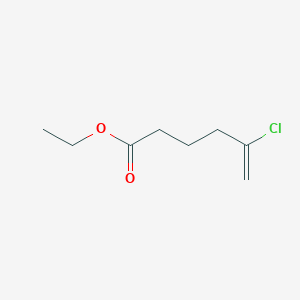

Ethyl 5-chloro-5-hexenoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-chloro-5-hexenoate is a chemical compound that is part of a broader class of organic molecules used in various chemical syntheses. While the provided papers do not directly discuss Ethyl 5-chloro-5-hexenoate, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and potential synthetic pathways for Ethyl 5-chloro-5-hexenoate.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful control over reaction conditions to achieve the desired product. For example, the synthesis of optically active derivatives from ethyl 3-(tert-butyldimethylsiloxy)-5-hexenoate involves Ti(II)-mediated intramolecular nucleophilic acyl substitution and FeCl3-mediated ring expansion reactions . Similarly, the synthesis of ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate from related starting materials demonstrates the complexity and specificity of such synthetic routes . These examples suggest that the synthesis of Ethyl 5-chloro-5-hexenoate would also require careful selection of reagents and catalysts to control the reaction pathway and yield.

Molecular Structure Analysis

The molecular structure of compounds is crucial for their reactivity and physical properties. For instance, the crystal and molecular structure of ethyl-2,4-dichloro-5-hydroxy-6-methylbenzoate was determined using X-ray crystallography, which is a common technique for elucidating the structure of organic compounds . This level of structural analysis is essential for understanding how Ethyl 5-chloro-5-hexenoate might behave in various chemical contexts.

Chemical Reactions Analysis

The reactivity of compounds similar to Ethyl 5-chloro-5-hexenoate can be quite diverse. For example, the 1,4-addition reaction of 6-substituted derivatives of cyclohexenone with organocyanocuprates followed by treatment with DBU or p-TSA results in β-elimination to furnish optically active 5-substituted-2-cyclohexenones . Additionally, the unusual Friedel-Crafts reactions involving metal phenolates and diethyl vinylcyclopropane-1,1-dicarboxylates to synthesize ethyl 6-(2-hydroxyphenyl)-2-carbethoxy-4-hexenoates demonstrate the potential for complex reaction mechanisms . These reactions highlight the importance of understanding the chemical reactivity of Ethyl 5-chloro-5-hexenoate for its use in synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. While the papers provided do not directly discuss the properties of Ethyl 5-chloro-5-hexenoate, they do mention properties of related compounds. For instance, the copolymerization of ethylene and 5-hexen-1-ol using a specific zirconium-based catalyst results in a copolymer with a significant amount of 5-hexen-1-ol units, which affects the material's properties . The spectroscopic investigation of chromium-based catalysts for ethene trimerization also provides insights into the types of analytical techniques that could be used to study the properties of Ethyl 5-chloro-5-hexenoate .

Applications De Recherche Scientifique

1. Synthesis of Polysubstituted Indolizidines and Quinolizidines

Ethyl 5-chloro-5-hexenoate is used in the synthesis of polysubstituted indolizidines and quinolizidines. Zhu, Dong, Pu, and Ma (2005) described a process involving a sequential S(N)2/Michael addition/SN2/SN2 reaction, which was used to synthesize indolizidine 223A from 2-ethyl-2-hexenoic acid in 12 linear steps (Zhu, Dong, Pu, & Ma, 2005).

2. Activation of Chromium-Pyrrolyl Ethene Trimerization Catalysts

Ethyl 5-chloro-5-hexenoate plays a role in the activation of chromium-pyrrolyl ethene trimerization catalysts, which are significant in polyethylene production. Venderbosch et al. (2018) studied the activation process using spectroscopic experiments, highlighting its importance in the industrial application of ethene trimerization systems (Venderbosch et al., 2018).

3. Polymer Production from Meadowfoam Oil

Warwel, Brüse, Demes, and Kunz (2004) utilized ethyl 5-chloro-5-hexenoate in creating polymers and polymer building blocks from meadowfoam oil. Their study included metathetical cleavage with ethylene and subsequent synthesis steps to produce high molecular weight polyesters and functional polyolefins (Warwel, Brüse, Demes, & Kunz, 2004).

4. Antimicrobial Coating for Medical Devices

Ethyl 5-chloro-5-hexenoate's derivatives have been explored for antimicrobial applications. Wood et al. (2014) described the coating of medical devices with derivatives of ethyl 5-chloro-5-hexenoate to prevent bacterial colonization, significantly enhancing the biocompatibility and safety of these devices (Wood et al., 2014).

Propriétés

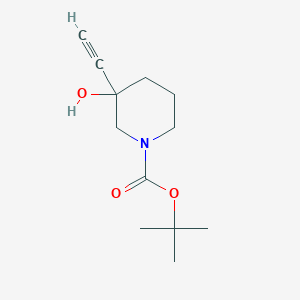

IUPAC Name |

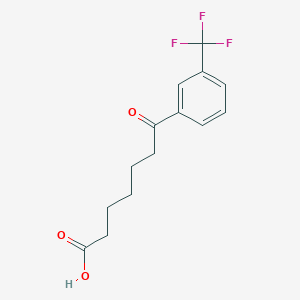

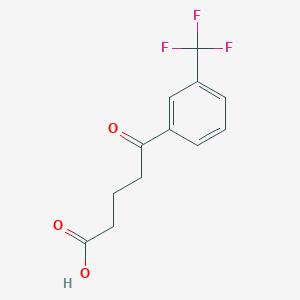

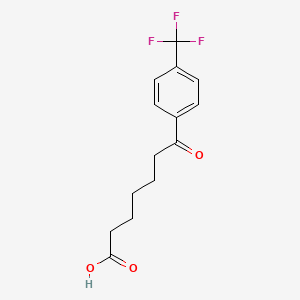

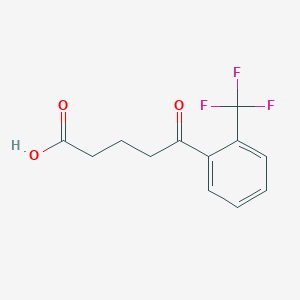

ethyl 5-chlorohex-5-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c1-3-11-8(10)6-4-5-7(2)9/h2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFRVYOQXYVSAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641090 |

Source

|

| Record name | Ethyl 5-chlorohex-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-chloro-5-hexenoate | |

CAS RN |

485320-21-6 |

Source

|

| Record name | Ethyl 5-chlorohex-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Aminomethyl)phenyl]piperidin-2-one](/img/structure/B1323494.png)